molecular formula C9H19Cl3Si B1596043 Nonyltrichlorosilane CAS No. 5283-67-0

Nonyltrichlorosilane

Cat. No.: B1596043
CAS No.: 5283-67-0
M. Wt: 261.7 g/mol
InChI Key: SSBOTKQTCWQWMG-UHFFFAOYSA-N
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Description

Nonyltrichlorosilane ( 5283-67-0) is an organosilicon compound with the molecular formula C9H19Cl3Si, serving as a versatile reagent in materials science and surface chemistry research . Its molecular structure features a long-chain nonyl group (C9H19-) coupled with three highly reactive chlorine atoms bonded to a silicon atom . This configuration makes it an excellent precursor for creating hydrophobic surfaces and covalently bonding organic groups to silicon-containing substrates via silanization . Researchers value it for developing self-assembled monolayers (SAMs) and modifying surfaces like silicon wafers and silica nanoparticles to impart specific properties. A critical characteristic is its high reactivity towards water, moist air, alcohols, and acetone, undergoing vigorous hydrolysis to generate hydrogen chloride (HCl) gas and considerable heat . It is classified as corrosive and reacts violently with water, requiring stringent handling under moisture-free conditions such as an inert atmosphere glove box or using standard Schlenk techniques . This compound is for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloro(nonyl)silane
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InChI

InChI=1S/C9H19Cl3Si/c1-2-3-4-5-6-7-8-9-13(10,11)12/h2-9H2,1H3
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InChI Key

SSBOTKQTCWQWMG-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC[Si](Cl)(Cl)Cl
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Molecular Formula

C9H19Cl3Si
Record name NONYLTRICHLOROSILANE
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DSSTOX Substance ID

DTXSID80884143
Record name Silane, trichlorononyl-
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Molecular Weight

261.7 g/mol
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Physical Description

Nonyltrichlorosilane is a colorless liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Water-white liquid with a pungent odor; Fumes in moist air; [Hawley] Colorless liquid; [CAMEO]
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Density

1.072 @ 25 °C
Record name Nonyltrichlorosilane
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Color/Form

Water-white liquid

CAS No.

5283-67-0
Record name NONYLTRICHLOROSILANE
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Record name Trichlorononylsilane
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Significance of Organosilane Chemistry in Modern Technologies

Organosilane chemistry, which centers around compounds containing silicon-carbon bonds, has become indispensable in numerous modern technologies. zmsilane.com These compounds serve as crucial intermediates and building blocks in the synthesis of a wide range of materials. sigmaaldrich.com The unique dual reactivity of many organosilanes allows them to act as molecular bridges, forming durable covalent bonds between inorganic and organic materials. russoindustrial.rudakenchem.com This capability is fundamental to improving adhesion, a critical factor in coatings, adhesives, and composites. dakenchem.comdakenchem.com

The applications of organosilanes are extensive and varied. They are integral to the production of silicones and other polymers, and they are used to enhance the durability, water resistance, and heat resistance of paints and coatings. russoindustrial.ruontosight.ai In the electronics industry, organosilanes are utilized for insulation and protection of sensitive components. dakenchem.com Furthermore, the development of organosilane technology has led to more environmentally friendly materials with lower volatility and reduced emissions of toxic chemicals. zmsilane.com The inherent stability and flexibility of the siloxane (Si-O-Si) bond, formed through the reaction of organosilanes, contribute to the long-term performance and reliability of these materials. russoindustrial.ru

Nonyltrichlorosilane As a Key Precursor in Surface and Interface Engineering

Nonyltrichlorosilane (C9H19Cl3Si) is a specific type of organosilane that plays a pivotal role as a precursor in surface and interface engineering. ontosight.airesearchgate.net This colorless liquid is characterized by a nonyl group (a nine-carbon alkyl chain) and a reactive trichlorosilyl (B107488) group attached to a central silicon atom. ontosight.ainih.gov The trichlorosilyl group is highly susceptible to hydrolysis, a reaction with water that is central to its function in surface modification. ontosight.ainoaa.gov

The primary application of this compound lies in its ability to form self-assembled monolayers (SAMs) on various substrates. This process involves the hydrolysis of the trichlorosilyl group into reactive silanol (B1196071) groups, which then condense with hydroxyl groups on the substrate surface, as well as with each other, to form a stable, covalently bonded siloxane network. nih.gov The long nonyl chain then orients away from the surface, creating a new surface with distinct properties.

The primary effect of treating a surface with this compound is to render it hydrophobic, or water-repellent. ontosight.aievonik.com This is due to the nonpolar nature of the nine-carbon alkyl chain. This modification is highly desirable in a multitude of applications, including the creation of water-repellent coatings and sealants. ontosight.ai In the field of organic electronics, modifying dielectric surfaces with this compound has been shown to significantly enhance the performance of organic thin-film transistors (OTFTs). researchgate.netresearchgate.net Research has demonstrated that creating a prerubbed self-assembled monolayer of n-nonyltrichlorosilane on a substrate can lead to a notable increase in the field-effect mobility of pentacene-based transistors. researchgate.netresearchgate.net

The table below summarizes key properties of this compound:

PropertyValue
Chemical Formula C9H19Cl3Si
Molar Mass 261.7 g/mol nih.gov
Appearance Colorless liquid nih.govnoaa.gov
Odor Pungent nih.gov
Reactivity Decomposed by water to form hydrochloric acid nih.govnoaa.gov

Scope and Research Trajectories for Nonyltrichlorosilane Systems

Methodologies for this compound Synthesis

The creation of this compound (C9H19Cl3Si) is rooted in established methods for synthesizing alkyltrichlorosilanes, which can be adapted for both large-scale industrial production and smaller-scale laboratory work.

Industrial and Laboratory Synthesis Approaches for Alkyltrichlorosilanes

The primary method for synthesizing this compound and other long-chain alkyltrichlorosilanes is the hydrosilylation reaction. wikipedia.org This process involves the addition of trichlorosilane (B8805176) (HSiCl3) across the double bond of an alkene, in this case, 1-nonene (B85954) (C9H18). wikipedia.orggoogle.com

Industrial Synthesis: On an industrial scale, the synthesis is typically performed by reacting powdered metallurgical-grade silicon with hydrogen chloride gas at high temperatures (around 300°C) to produce trichlorosilane. wikipedia.org This trichlorosilane is then reacted with 1-nonene. The reaction is catalyzed, often by platinum-based catalysts, to ensure high yield and selectivity. The general equation for the hydrosilylation is:

RCH=CH₂ + HSiCl₃ → RCH₂CH₂SiCl₃ wikipedia.org

For this compound, this becomes:

CH₃(CH₂)₆CH=CH₂ + HSiCl₃ → CH₃(CH₂)₈SiCl₃

The process is designed for continuous production, with distillation used to separate the desired this compound from byproducts and unreacted starting materials. wikipedia.org

Laboratory Synthesis: In a laboratory setting, the approach is similar but conducted on a smaller scale using standard glassware. A solution of 1-nonene in a suitable anhydrous solvent, such as pentane (B18724) or toluene, is prepared in a reaction flask. orgsyn.orgmdpi.com A catalyst is added, followed by the slow addition of trichlorosilane. The reaction is often stirred at a controlled temperature to manage the exothermic nature of the reaction and optimize the yield. orgsyn.org Upon completion, the product is isolated and purified, typically through vacuum distillation. While the fundamental chemistry is the same as in industrial processes, laboratory methods offer greater flexibility for creating specialized or modified silanes. orgsyn.org

Table 1: Comparison of Synthesis Approaches for Alkyltrichlorosilanes

Feature Industrial Approach Laboratory Approach
Scale Large-scale, bulk production Small-scale, research quantities
Primary Reagent Source Metallurgical silicon and HCl to produce HSiCl₃ in-situ or sourced in bulk wikipedia.org Commercially available high-purity trichlorosilane and alkene orgsyn.org
Process Control Highly automated, continuous or large-batch processing wikipedia.org Manual or semi-automated, batch processing orgsyn.org
Catalyst Typically heterogeneous platinum-based catalysts for easy separation Homogeneous or heterogeneous catalysts (e.g., Speier's, Karstedt's)
Purification Fractional distillation columns wikipedia.org Vacuum distillation, chromatography orgsyn.org
Objective Cost-effective production of a standard-grade product High-purity product for specific research applications, synthesis of novel compounds

Purity and Reagent Considerations in this compound Synthesis

The purity of the final this compound product is critically dependent on the quality of the starting reagents and the control of the reaction conditions. dcatvci.org The choice of reagent grade is a key decision that balances cost against the required purity for a specific application. labmanager.com

Reagent Grades: Chemicals are available in several grades, with the main distinction being purity. jk-sci.com For synthesis, the most common grades are Technical and ACS Reagent grade. alliancechemical.com

Technical Grade: Suitable for industrial applications where high levels of impurities are tolerable. These reagents are the most cost-effective but may contain significant amounts of byproducts or unreacted starting materials. alliancechemical.com

ACS Reagent Grade: Meets or exceeds the purity standards set by the American Chemical Society (≥95% purity). This grade is used for analytical and research applications where high purity is essential for reliable and reproducible results. jk-sci.comalliancechemical.com

Using lower-purity reagents can introduce contaminants that interfere with the synthesis, leading to lower yields and the formation of undesirable side products. labmanager.com For instance, moisture in the reagents or solvent can cause premature hydrolysis of the trichlorosilane. dcatvci.org

Table 2: Common Chemical Reagent Grades and Their Implications for Synthesis

Grade Typical Purity Common Use Case in Synthesis Impact of Impurities
ACS Reagent ≥95% jk-sci.com Research, development, and applications requiring high-quality, reproducible results alliancechemical.com Minimal impact on reaction; ensures high yield and product purity labmanager.com
Laboratory High purity, but exact impurity levels unknown jk-sci.com Educational settings, non-critical preparations May introduce variability between batches
Purified Does not meet an official standard but has good quality jk-sci.com General laboratory use Potential for side reactions depending on the nature of the impurities
Technical Purity varies, often 85-95% alliancechemical.com Industrial-scale manufacturing where cost is a primary driver alliancechemical.com Can lead to lower yields, product contamination, and the need for extensive purification labmanager.com

Fundamental Chemical Reactivity of this compound

The reactivity of this compound is dominated by the three chlorine atoms attached to the silicon atom. These silicon-chlorine bonds are highly susceptible to nucleophilic attack, particularly by water, which leads to hydrolysis and subsequent condensation reactions. ontosight.ainih.gov

Formation of Polysiloxane Networks from this compound Precursors

Because this compound is a trifunctional molecule (it has three reactive chloro groups), its hydrolysis and subsequent condensation lead to the formation of a highly cross-linked, three-dimensional polysiloxane network. mdpi.commdpi.com

Initially, linear or cyclic oligomers may form. However, as the condensation reactions proceed, the molecules link together in a branched fashion, eventually forming a continuous network structure known as a gel. uni-saarland.devt.edu The nonyl group (C₉H₁₉) is a non-polar organic chain that remains attached to the silicon atom, imparting hydrophobic (water-repellent) properties to the final network. ontosight.ai This makes this compound a valuable precursor for creating water-repellent coatings and surface modifiers. ontosight.ai

The final structure of the polysiloxane network is influenced by reaction conditions such as pH, water concentration, and temperature, which affect the relative rates of the hydrolysis and condensation reactions. unm.edu

Reaction Kinetics of this compound on Diverse Substrates

The kinetics, or rate, of the reaction of this compound with a surface is crucial for applications like forming self-assembled monolayers (SAMs). These monolayers are highly ordered molecular films that can dramatically alter the properties of a substrate. nih.gov

The formation of a SAM from this compound on a hydroxylated surface (like silicon oxide, glass, or certain metal oxides) involves several steps:

Adsorption: The this compound molecules adsorb onto the substrate from the solution or vapor phase. nih.gov

Hydrolysis: Trace amounts of water on the substrate surface hydrolyze the Si-Cl bonds of the adsorbed molecules to form Si-OH groups. lehigh.edu

Covalent Bonding: The newly formed silanol (B1196071) groups on the this compound molecule condense with the hydroxyl groups on the substrate surface (e.g., Si-OH), forming strong, covalent Si-O-Si bonds that anchor the molecules to the surface. acs.org

Cross-linking: The silanol groups on adjacent anchored molecules condense with each other, forming a cross-linked, stable monolayer. nih.gov

Substrate: The density and accessibility of hydroxyl groups on the substrate surface are critical. lehigh.edu

Solvent: The choice of solvent can significantly affect reaction kinetics. Polar aprotic solvents may hinder the reaction rate compared to apolar solvents. mdpi.com

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to more disordered film growth. lsuhsc.edu

Concentration: The concentration of the silane (B1218182) in the deposition solution affects the packing density of the resulting monolayer.

Studies on similar alkyltrichlorosilanes have shown that the reaction can proceed differently depending on the conditions. For instance, vapor-phase deposition can lead to the formation of thicker, polymeric layers rather than a single monolayer. acs.org The kinetics of these surface reactions are complex, often involving a rapid initial phase of adsorption and bonding, followed by a slower phase of network organization and densification. dot.gov

Reactivity with Organic and Inorganic Species in Material Systems

This compound (NTS) is a member of the organosilicon compound class, characterized by a nonyl group and a reactive trichlorosilyl (B107488) head group. ontosight.ai This dual nature allows it to act as a surface modifying agent, capable of reacting with a variety of organic and inorganic materials. ontosight.airesearchgate.netadvancedpolytech.com The primary mechanism driving its reactivity is the hydrolysis of the silicon-chlorine bonds, followed by condensation reactions. ontosight.airesearchgate.net

The reactivity of this compound is centered on its trichlorosilane functional group (-SiCl₃). In the presence of water or hydroxyl groups on a surface, the Si-Cl bonds readily undergo hydrolysis to form reactive silanol groups (-Si(OH)₃). researchgate.netcankaya.edu.tr These silanols can then condense with hydroxyl groups present on the surface of many inorganic materials, creating stable, covalent siloxane bonds (Si-O-M, where M is a part of the inorganic substrate). researchgate.netresearchgate.net Alternatively, the silanol groups can condense with each other, leading to the formation of a cross-linked polysiloxane network on the surface. researchgate.net This process, known as silanization, effectively grafts the nonyl groups onto the material's surface, altering its properties. ontosight.aicankaya.edu.tr

Reactivity with Inorganic Materials

This compound and similar long-chain alkyltrichlorosilanes exhibit significant reactivity towards various inorganic substrates, primarily those with surface hydroxyl groups. This reactivity is widely exploited to form self-assembled monolayers (SAMs), which are highly organized, dense coatings that can dramatically alter the surface properties of a material. mit.eduharvard.edu

Common inorganic substrates for modification include silicon wafers, metal oxides, and other materials rich in surface hydroxyls. researchgate.netcankaya.edu.tr The reaction with a hydroxylated silicon surface, for instance, involves the hydrolysis of the trichlorosilane headgroup and subsequent condensation with the surface Si-OH groups. researchgate.net This results in a durable, covalently attached alkylsiloxane layer. researchgate.netmit.edu The long nonyl chains then orient away from the surface, creating a hydrophobic, low-energy interface. ontosight.ai

The reaction conditions, such as the presence of trace water and catalysts, can significantly influence the structure of the resulting surface layer. While controlled conditions can lead to well-ordered monolayers, excess water can promote polymerization of the silane in solution or on the surface, resulting in thicker, less organized polymeric films. researchgate.net

Recent research has also demonstrated the reactivity of similar alkyltrichlorosilanes, like dodecyltrichlorosilane, with advanced materials such as metal halide perovskite nanocrystals. In this context, the silane not only forms a protective hydrophobic shell around the nanocrystals but also participates in halide exchange reactions, demonstrating its versatile reactivity with complex inorganic systems. rsc.org

Table 1: Reactivity of Alkyltrichlorosilanes with Inorganic Substrates

SubstrateReagent ClassReaction TypeResulting Surface FeatureReference
Silicon/Silicon OxideAlkyltrichlorosilaneHydrolysis & CondensationCovalently bonded alkylsiloxane monolayer (SAM) mit.edu, researchgate.net
Metal Oxides (e.g., Titanium Oxide)AlkyltrichlorosilaneSilanizationCovalently attached hydrophobic layer capes.gov.br, cankaya.edu.tr
Metal Halide Perovskite NanocrystalsDodecyltrichlorosilaneSurface Modification & Halide ExchangeHydrophobic siloxane shell rsc.org

Reactivity with Organic Materials

The application of this compound extends to the surface modification of organic polymers. However, since many polymers lack the necessary surface hydroxyl groups for direct reaction, a surface pre-treatment is often required. harvard.edu

A common strategy for modifying polymers like polyethylene (B3416737) (PE) involves initial surface activation. This can be achieved through methods like plasma oxidation, which introduces polar functional groups onto the polymer surface. Following this activation, a silicate (B1173343) layer can be formed by reacting the surface with a silicon source like silicon tetrachloride (SiCl₄). This process creates a hydroxyl-rich silicate layer that is anchored to the polymer. This newly formed surface can then readily react with this compound through the same hydrolysis and condensation mechanism observed with inorganic substrates, resulting in a stable, functionalized surface. harvard.edu

For polymers that already contain silicon and can be easily oxidized, such as poly(dimethylsiloxane) (PDMS), the process can be more direct. Plasma oxidation of PDMS directly creates a surface silicate layer suitable for subsequent reaction with alkyltrichlorosilanes. harvard.edu These modification techniques enable the transformation of polymer surfaces, for example, by creating specific functionalities or altering their wetting characteristics. harvard.edu The fundamental principle of silane coupling agents is their ability to form a durable bridge between inorganic and organic materials, a property rooted in their dual chemical reactivity. researchgate.netadvancedpolytech.com

Table 2: Surface Modification of Polymers using Alkyltrichlorosilanes

Polymer SubstratePre-treatment StepsSilane ReactionPurpose of ModificationReference
Polyethylene (PE)1. Plasma Oxidation2. Formation of silicate layer (e.g., with SiCl₄)Reaction with surface hydroxylsTo create a functionalized, self-assembled monolayer on the polymer harvard.edu
Poly(dimethylsiloxane) (PDMS)Plasma OxidationReaction with the resulting surface silicate layerTo generate a well-defined surface layer for altered properties harvard.edu

Principles of Self-Assembly on Solid Substrates

The spontaneous organization of this compound molecules into a densely packed monolayer on a solid surface is governed by a complex interplay of chemical reactions and intermolecular forces. The process begins with the precursor molecules adsorbing onto the substrate, followed by their arrangement into a stable, crystalline-like structure. numberanalytics.com

The adsorption of this compound onto metal oxide and silicon surfaces is primarily driven by a chemical reaction between the trichlorosilyl headgroup of the molecule and the hydroxyl (-OH) groups present on the substrate surface. numberanalytics.comkyoto-u.ac.jp

On silicon surfaces, a native oxide layer (silicon dioxide, SiO₂) is typically present, which is rich in surface hydroxyl groups (silanols, Si-OH). The adsorption process proceeds as follows:

Hydrolysis: The trichlorosilyl headgroup of this compound reacts with trace amounts of water present on the surface or in the deposition environment. This leads to the replacement of one or more chlorine atoms with hydroxyl groups, forming a reactive silanol intermediate.

Condensation: The newly formed silanol groups on the this compound molecule then react with the hydroxyl groups on the silicon oxide surface. This condensation reaction forms strong, covalent siloxane (Si-O-Si) bonds, anchoring the molecule to the substrate. kyoto-u.ac.jp

Cross-linking: The remaining reactive sites on the this compound headgroup can react with adjacent molecules, forming a cross-linked network that enhances the stability of the monolayer. gelest.com

A similar mechanism occurs on metal oxide surfaces, which also possess surface hydroxyl groups. The density and reactivity of these hydroxyl groups can influence the quality and packing of the resulting SAM. nih.gov The process involves the formation of M-O-Si bonds, where M represents the metal atom from the oxide (e.g., Al, Ti, Zr). The interaction is a chemical process involving active sites on the metal oxide surface. nih.gov

The quality and structure of this compound SAMs are significantly influenced by the properties of the substrate.

Substrate Chemistry:

Hydroxyl Group Density: A high density of surface hydroxyl groups is crucial for the formation of a well-ordered and densely packed SAM. gelest.com Substrates with a lower density of -OH groups may result in incomplete monolayer formation or a less ordered structure.

Surface Cleanliness: The presence of contaminants on the substrate surface can interfere with the self-assembly process by blocking adsorption sites. numberanalytics.comossila.com Therefore, thorough cleaning of the substrate prior to deposition is essential. ossila.com Methods like piranha solution treatment or plasma cleaning are often employed to remove organic residues. ossila.com

Substrate Reactivity: The specific chemical nature of the substrate can affect the kinetics of SAM formation and the strength of the molecule-substrate bond. numberanalytics.com

Substrate Topography:

Surface Roughness: A smooth substrate surface is generally preferred for the formation of a highly ordered SAM. numberanalytics.com Increased surface roughness can lead to defects in the monolayer and disrupt the close packing of the alkyl chains. numberanalytics.combeilstein-journals.org Studies have shown that a rougher substrate can negatively impact the resulting topography of deposited structures. beilstein-journals.org

Surface Defects: The presence of atomic-level defects on the substrate, such as steps and domain boundaries, can act as nucleation sites for SAM formation but can also introduce disorder into the monolayer. beilstein-journals.org

FactorInfluence on SAM Formation
Substrate Chemistry
Hydroxyl Group DensityHigh density promotes well-ordered, dense SAMs. gelest.com
Surface CleanlinessContaminants hinder SAM formation. numberanalytics.comossila.com
Substrate Topography
Surface RoughnessSmooth surfaces lead to more ordered SAMs. numberanalytics.com
Surface DefectsCan act as nucleation sites but also introduce disorder. beilstein-journals.org

Fabrication Techniques for this compound SAMs

Several techniques can be employed to deposit this compound SAMs onto solid substrates. The choice of method depends on factors such as the desired quality of the monolayer, the nature of the substrate, and the specific application.

Solution-phase deposition is a widely used and convenient method for forming organosilane SAMs. ossila.com This technique typically involves the following steps:

Substrate Preparation: The substrate is thoroughly cleaned to remove any contaminants. ossila.com

Immersion: The cleaned substrate is immersed in a dilute solution of this compound in an anhydrous organic solvent. kyoto-u.ac.jpfiveable.me The concentration of the silane is typically in the millimolar range. ossila.com

Self-Assembly: During immersion, the this compound molecules adsorb onto the substrate and self-assemble into a monolayer. The immersion time can range from minutes to several hours. ossila.comfiveable.me

Rinsing and Drying: After the desired immersion time, the substrate is removed from the solution, rinsed with fresh solvent to remove any non-covalently bonded molecules, and dried, often under a stream of inert gas like nitrogen. fiveable.me

While simple and scalable, a major drawback of solution-phase deposition is the potential for polymerization of the silane molecules in the solution if trace amounts of water are present, which can lead to the formation of aggregates on the surface. yieldengineering.commpg.de

MethodDescriptionAdvantagesDisadvantages
Dip Coating The substrate is immersed in a solution containing the SAM molecules and then withdrawn at a controlled speed.Simple, cost-effective. ossila.comPotential for contamination, less control over the assembly process. fiveable.me
Spin Coating A small amount of the SAM solution is applied to the center of the substrate, which is then spun at high speed to spread the solution evenly. ossila.comUniform film formation. ossila.comSolvent evaporation can be rapid, potentially affecting monolayer ordering.

Vapor-phase deposition offers several advantages over solution-phase methods, including better control over the deposition process and a reduced risk of contamination. fiveable.meyieldengineering.com This technique is particularly suitable for substrates that are sensitive to solvents. fiveable.me In this method, the substrate is exposed to the vapor of the this compound precursor in a controlled environment. fiveable.meveeco.com

The general process involves placing the substrate in a vacuum chamber, which is then evacuated. The this compound is heated in a separate container to increase its vapor pressure, and the vapor is introduced into the chamber. google.com The molecules then adsorb and react with the substrate surface to form the SAM.

Vapor-phase deposition can produce highly uniform and conformal coatings, even on complex three-dimensional structures. veeco.com It also significantly reduces chemical waste compared to solution-based methods. yieldengineering.com The process is typically faster than solution-phase deposition, with stable monolayers forming in minutes as opposed to hours. veeco.com

ParameterTypical Range
Precursor Temperature 25°C to 300°C google.com
Substrate Temperature 25°C to 400°C google.com
Deposition Time 5 to 10 minutes veeco.com

The ability to create patterns of SAMs on a surface is crucial for a wide range of applications, including the fabrication of biosensors, microelectronics, and functional materials. researchgate.net Several lithographic techniques can be used to achieve controlled growth and patterning of this compound monolayers.

Photolithography: This technique uses light to transfer a geometric pattern from a photomask to a light-sensitive chemical (photoresist) on the substrate. researchgate.net In the context of SAMs, the monolayer itself can act as a very thin resist. researchgate.netrsc.org A common approach involves irradiating the SAM with ultraviolet (UV) light through a mask. researchgate.net The UV exposure can induce chemical changes in the exposed regions of the SAM, such as cleavage of C-C bonds, leading to their decomposition and removal. researchgate.net This creates a chemical pattern on the surface, which can then be used for selective deposition of other materials. researchgate.netrsc.org

Electron Beam Lithography (EBL): EBL is a high-resolution technique that uses a focused beam of electrons to draw custom shapes on a surface covered with an electron-sensitive resist. beilstein-journals.orgyoutube.com Similar to photolithography, SAMs can serve as ultrathin resists for EBL. researchgate.netresearchgate.net The electron beam can be used to either selectively remove or chemically modify the this compound monolayer in the exposed areas. researchgate.netbeilstein-journals.org This allows for the creation of nanopatterns with high precision. beilstein-journals.org For instance, electron irradiation can induce cross-linking in aromatic SAMs, making them more resistant to etching, thus acting as a negative resist. beilstein-journals.orgresearchgate.net

TechniqueDescriptionResolutionKey Features
Photolithography Uses light to transfer a pattern from a mask to the SAM. researchgate.netMicrometer scale researchgate.netApplicable to various organic thin films. researchgate.net
Electron Beam Lithography Uses a focused electron beam to directly write patterns on the SAM. beilstein-journals.orgyoutube.comNanometer scale beilstein-journals.orgHigh resolution, maskless process. youtube.com

Structural Elucidation and Morphology of this compound SAMs

The formation of this compound self-assembled monolayers (SAMs) on substrates, typically silicon with a native oxide layer, results in a highly organized, two-dimensional structure. The structural characteristics and morphology of these films are dictated by a complex interplay of covalent bond formation at the substrate interface, lateral cross-linking between adjacent silane molecules, and van der Waals interactions between the alkyl chains. Understanding this structure at the molecular level is critical for its application in nanotechnology, electronics, and biotechnology.

Molecular Packing and Order in Alkyltrichlorosilane Monolayers

Self-assembled monolayers derived from alkyltrichlorosilanes, including this compound, exhibit a high degree of molecular order, particularly when the alkyl chains are of sufficient length. The primary driving forces for this ordering are the van der Waals interactions between adjacent hydrocarbon chains, which encourage a dense, crystalline-like packing arrangement. nist.gov

Research utilizing surface X-ray scattering techniques on n-alkyltrichlorosilane SAMs has provided significant insights into their structure. osti.govacs.orgnih.gov For alkyl chains with 14 or more carbons, grazing incidence diffraction (GID) studies reveal that the molecules arrange into hexagonally packed, crystalline-like domains. acs.orgnih.govresearchgate.net The intermolecular in-plane distance in these domains is typically in the range of 4.7-5 Å. researchgate.net However, this crystalline order is not uniform along the entire length of the molecule. Bragg rod analysis has shown that a portion of the methylene (B1212753) (CH₂) units closer to the silicon substrate—approximately 12 units—are not part of these crystalline domains. osti.govacs.orgnih.gov This disorder near the headgroup is attributed to the strain created by a size mismatch between the optimal spacing of the alkyl chains and the spacing of the siloxane (Si-O-Si) headgroups covalently bonded to the substrate. osti.govnih.gov

The packing density is a crucial parameter of the monolayer. Studies comparing different organosilanes have demonstrated that SAMs made from trichlorinated precursors, like this compound, are densely packed. nist.govacs.org In contrast, SAMs prepared from monochlorinated silanes are generally less dense and more poorly ordered. nist.govacs.org While longer alkyl chains (n > 14) tend to form more ordered, crystalline-like monolayers with fewer gauche defects, shorter-chain alkylsilanes are known to exhibit a higher number of such defects and lower surface coverage. researchgate.net As a nine-carbon chain molecule, this compound occupies a transitional space where the propensity for order is significant but may be less pronounced than in its longer-chain counterparts like octadecyltrichlorosilane (B89594) (OTS).

Table 1: Structural Characteristics of n-Alkyltrichlorosilane SAMs on SiO₂

Alkyl Chain Length (n) Packing Structure Lateral Domain Size Key Findings
12 Less ordered Not specified Exhibits more gauche defects and lower surface coverage compared to longer chains. researchgate.net
14, 18, 22 Hexagonally packed crystalline-like domains ~60 Å Crystalline order is primarily in the upper portion of the alkyl chains. osti.govnih.gov

Defect Structures and Domain Formation in this compound SAMs

Despite their high degree of order, alkyltrichlorosilane SAMs are not perfect, monolithic structures. They contain various types of defects and are typically composed of multiple domains. The formation of these imperfections is heavily influenced by the conditions during the self-assembly process. For instance, the presence of excess moisture during deposition can lead to the premature polymerization of silanes in solution before they attach to the surface. This results in the formation of polysiloxane aggregates on the surface, creating significant topological and mechanical non-uniformities. nih.gov Conversely, performing the deposition under strict anhydrous conditions on a fully hydroxylated surface promotes the formation of uniform and robust monolayers. nih.gov

Defects can also arise from the inherent chemistry of the system. The process of forming the siloxane network that links the molecules together can introduce disorder and film defects if not properly controlled. scispace.com In mixed monolayer systems, the chemical nature of the constituent molecules dictates the morphology. When mixing two different trichlorinated silanes (e.g., an aromatic and an aliphatic one), the resulting SAMs are often compositionally homogeneous with no large-scale domain separation. nist.govacs.org This homogeneity is a direct result of the formation of in-plane polysiloxane linkages among neighboring molecules, which effectively "locks" them into a mixed arrangement. nist.gov

However, if there is a significant structural incompatibility between molecules, phase separation and domain formation will occur. A clear example is the mixing of monochlorinated aliphatics with trichlorinated aromatics. In this case, molecular segregation is observed, primarily because the monochlorinated headgroups are incapable of participating in the extensive polysiloxane polymerization at the silica (B1680970) surface, preventing them from locking into a mixed phase with the trichlorinated molecules. nist.govacs.org

Modulating this compound SAM Morphology for Functional Applications

The ability to control and modulate the morphology and surface chemistry of this compound SAMs is fundamental to their use in functional applications. By carefully selecting deposition conditions and molecular components, the surface properties can be precisely tuned.

One effective method for modulation is the formation of mixed monolayers. By co-adsorbing this compound with a second, functionally-terminated alkyltrichlorosilane, the chemical composition of the surface can be tailored. For example, mixed monolayers of a functionalized alkyltrichlorosilane (e.g., 11-maleimido-undecyl-trichlorosilane) and a non-functionalized one (e.g., decyltrichlorosilane) allow for the precise control over the surface density of the functional maleimido groups. nih.gov This strategy is critical for applications where the spacing of immobilized molecules, such as DNA or proteins, needs to be controlled.

The choice of the terminal group of the silane molecule profoundly impacts the functional properties of the surface. Studies using various terminally-functionalized alkylsilane SAMs have demonstrated a direct link between surface chemistry and biological interactions. nih.gov For instance, surfaces terminated with methyl (CH₃) groups are hydrophobic, while those terminated with hydroxyl (OH) or polyethylene glycol (PEG) are wettable. nih.gov This has a direct consequence on protein adsorption and subsequent cell adhesion. Surfaces with OH and PEG terminations show significantly less protein adsorption from serum compared to those with CH₃, amine (NH₂), and carboxyl (COOH) terminations. nih.gov Consequently, human fibroblasts show weak interaction with CH₃ and OH surfaces but strong attachment, spreading, and growth on NH₂ and COOH surfaces. nih.gov By forming a SAM from this compound, a hydrophobic, methyl-terminated surface is created, which can be further modified or used in applications where low cell adhesion is desired.

Table 2: Functional Properties of SAMs with Different Terminating Groups

Terminating Group Wettability Protein Adsorption Fibroblast Adhesion & Growth
Methyl (CH₃) Hydrophobic High Weak
Hydroxyl (OH) Wettable Low Weak
Amine (NH₂) Moderately Wettable High Strong
Carboxyl (COOH) Moderately Wettable High Strong
Polyethylene Glycol (PEG) Wettable Low Weak

(Data sourced from studies on various alkylsilane SAMs) nih.gov

Surface Engineering Applications of Nonyltrichlorosilane Derived Films

Tailoring Wettability and Surface Energy

The arrangement of the nonyl chains on a surface significantly influences its interaction with liquids, a property known as wettability, which is quantified by measuring the contact angle of a liquid droplet on the surface. ucm.es By creating surfaces with specific wetting characteristics, nonyltrichlorosilane can be used to control how water and other liquids behave when in contact with a material.

Superhydrophobic surfaces, which exhibit extreme water repellency with water contact angles greater than 150°, are often inspired by natural examples like the lotus (B1177795) leaf. uh.edumdpi.com The creation of such surfaces typically requires two key features: a specific surface roughness (often on a micro- or nanoscale) and low surface energy. nih.govuh.edu

Alkyltrichlorosilanes, including this compound, are used to provide the necessary low surface energy. i.moscowsciencenet.cn The process involves first creating a textured surface on a substrate and then functionalizing it with this compound. The long hydrocarbon nonyl chains orient themselves away from the substrate, creating a non-polar, low-energy interface that repels polar water molecules. When water droplets are placed on such a surface, they rest on the peaks of the micro/nanostructures, trapping air in the valleys. This composite interface (solid-liquid-air) minimizes the contact between the water and the solid surface, leading to very high contact angles and low sliding angles, which allows water to roll off easily, carrying contaminants with it. mdpi.comnoaa.gov A patent for forming a fully aligned via structure explicitly lists this compound among the chlorosilane materials used to form self-assembled monolayers. researchgate.net

Table 1: Water Contact Angles on Surfaces Modified with Organosilanes This table presents representative data for surfaces treated with various organosilanes to illustrate the effect on wettability. Specific values can vary based on substrate, roughness, and deposition method.

Coating Material/MethodSubstrateWater Contact Angle (°)Reference
Untreated Stainless SteelStainless Steel~70-80° silcotek.com
Dursan® Prototype (Silane-based)Rough Stainless Steelup to 163° silcotek.com
Organosilane-coated AluminaGlass162° noaa.gov
Trimethylsilanized Silica (B1680970) NanoparticlesGlass168° nih.gov
Stearic Acid/CeO2AZ31B Mg Alloy>158° nrel.gov

Creating surfaces that repel oils (oleophobic) is more challenging than creating hydrophobic surfaces because oils have much lower surface tension than water. totalmateria.com To achieve oleophobicity, the surface energy of the coating must be extremely low. accudynetest.com This is often accomplished by using fluorinated compounds, such as perfluoroalkylsilanes, which are more non-polar than their hydrocarbon counterparts. totalmateria.comimo.org A this compound layer can serve as a foundational hydrophobic layer, which can be further functionalized with fluorinated compounds to achieve oleophobicity. The long alkyl chain of this compound contributes to a low surface energy baseline. For instance, superhydrophobic coatings that were initially oleophilic (oil-attracting) showed significantly enhanced oleophobicity after being modified with a fluoropolymer, with oil contact angles increasing from under 10° to over 110°. totalmateria.com

Amphiphilic surfaces, which possess both hydrophilic (water-attracting) and lipophilic/oleophilic (oil-attracting) properties, are also of interest in various applications. rsc.org Research into reversed-phase liquid chromatography has utilized surfaces prepared by reacting this compound with porous silica, demonstrating its application in environments where interactions with amphiphilic molecules like acetonitrile (B52724) are studied. researchgate.net This suggests the potential for this compound-modified surfaces to be tailored for specific amphiphilic interactions.

Enhancing Material Performance via this compound Surface Modification

Beyond controlling wettability, this compound-derived films can enhance the functional performance of materials by providing protective barriers and modifying surface interactions at a molecular level.

Corrosion of metals is an electrochemical process that typically requires the presence of an electrolyte, such as water. totalmateria.com One of the primary strategies for preventing corrosion is to create a barrier coating that isolates the metal substrate from the corrosive environment. totalmateria.comqbcc.qld.gov.au

Silane-based coatings can provide effective corrosion protection by forming a dense, cross-linked, and hydrophobic film on the metal surface. rsc.orgmdpi.com When this compound is applied to a surface, it reacts with surface moisture and hydroxyl groups to form a stable, covalently bonded siloxane network, while the nonyl chains create a hydrophobic outer layer. nih.govnoaa.gov This layer acts as a physical barrier, repelling water and preventing it from reaching the metal surface to initiate the corrosion process. rsc.org While this compound itself reacts with water to produce corrosive hydrogen chloride, its application in a controlled environment allows for the formation of a protective, water-repellent film. nih.govnoaa.gov This hydrophobicity is crucial for preventing localized corrosion that can occur when water vapor pools on a surface. silcotek.com Organosilane films can passivate the metal surface, providing a barrier that keeps water and salts from coming into contact with it. rsc.org

Table 2: Corrosion Protection Performance of Silane-Based Coatings This table illustrates the effectiveness of silane-based coatings in protecting metal substrates. Performance is often measured by electrochemical impedance spectroscopy (EIS), where higher impedance correlates with better corrosion resistance.

Coating SystemSubstrateTest MediumKey FindingReference
Waterborne Organofunctional Silanol (B1196071) + Bipodal Silane (B1218182)AluminumSalt SolutionSignificantly increased impedance, indicating enhanced barrier effect. rsc.org
Bis-silane Prepolymer-Modified EpoxyAl-Zn-Mg-Cu Alloy3.5 wt.% NaClHybrid coating improved corrosion resistance. nrel.gov
Stearic Acid/CeO2 Superhydrophobic CoatingAZ31B Mg Alloy3.5 wt.% NaClShowed improved anti-corrosion performance. nrel.gov
Epoxy Primer + Polyurethane Paint with KreutzonitS355JR SteelNatural SeawaterProvided the best corrosion protection among tested coatings. mdpi.com

Tribology is the study of friction, wear, and lubrication of interacting surfaces in relative motion. Self-assembled monolayers (SAMs) derived from alkyltrichlorosilanes are excellent model systems for studying friction at the molecular level. nist.govuh.edu The long, ordered alkyl chains can significantly reduce the coefficient of friction and adhesion between surfaces. silcotek.com

The tribological properties of these films are highly dependent on the molecular organization and chain length. nist.gov Research has shown that for n-alkyltrichlorosilane SAMs, there is an optimal chain length that results in the most ordered film and, consequently, the lowest friction. nist.gov A study investigating various chain lengths found that a 12-carbon chain (dodecyltrichlorosilane) produced the most ordered system with the lowest coefficient of friction. nist.gov Another study noted that rubbing a surface modified with n-nonyltrichlorosilane altered the field-effect mobility of a subsequently deposited transistor material, indicating a direct modification of surface properties. researchgate.net These findings demonstrate that this compound can be used to create low-friction surfaces, which is critical for applications in microelectromechanical systems (MEMS) and other areas where minimizing friction and wear is essential. silcotek.com

Table 3: Nanofriction Coefficients for Alkyltrichlorosilane SAMs on Silicon Data from a study measuring the coefficient of friction for self-assembled monolayers with varying alkyl chain lengths using an atomic force microscope (AFM). This illustrates the relationship between chain length, molecular order, and frictional properties.

Alkyl Chain Length (Number of Carbons)Dichroic Ratio (Measure of Molecular Order)Coefficient of Friction
C5 (Pentyl)~1.1~0.14
C10 (Decyl)~1.6~0.08
C12 (Dodecyl)~2.1~0.04
C16 (Hexadecyl)~2.0~0.06
C18 (Octadecyl)~2.0~0.06
C30 (Triacontyl)~1.1~0.18
(Source: Adapted from Chandross, M., et al., Langmuir, 2006) nist.gov

The accumulation of unwanted materials on surfaces, known as fouling, is a significant problem in various fields, from marine transport to medical devices. rsc.org Self-cleaning surfaces, often linked to superhydrophobicity, are designed to repel contaminants or allow them to be easily removed by rolling water droplets (the "lotus effect").

The superhydrophobic surfaces created using this compound, as described in section 4.1.1, inherently possess self-cleaning properties. noaa.gov Dust and dirt particles that land on the surface have minimal adhesion and are readily washed away by water. noaa.gov

Anti-fouling, particularly in marine environments, aims to prevent the attachment of organisms like algae and barnacles. imo.orgrsc.org This is often achieved by creating surfaces that minimize adhesion. Low surface energy coatings, such as those made with this compound, can provide a "fouling-release" effect. While traditional anti-fouling paints often rely on toxic biocides that leach into the environment, non-toxic, low-adhesion surfaces are a more environmentally friendly strategy. imo.org The principle is that the smooth, low-energy surface makes it difficult for marine organisms to get a firm grip, and any that do attach can be more easily removed by water flow. rsc.org Therefore, the hydrophobic nature of this compound-derived films contributes directly to both self-cleaning and anti-fouling surface designs.

Adhesion Promotion in Multilayer Systems

This compound plays a critical role as an adhesion promoter in the fabrication of multilayer systems, particularly in applications where dissimilar materials are interfaced. evonik.comadhesivesmag.com Adhesion promoters are bifunctional compounds that establish a chemical bridge between a substrate and a subsequent layer, such as an adhesive or a coating. adhesivesmag.comspecialchem.com In the context of this compound, its utility stems from the presence of hydrolyzable silane groups and a non-polar nonyl tail.

The operational mechanism of silane-based adhesion promoters like this compound involves the hydrolysis of the trichlorosilyl (B107488) group in the presence of surface moisture to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, silicon wafers, or metal oxides), forming stable covalent oxane bonds (Si-O-Substrate). Simultaneously, the non-polar nonyl chain extends away from the surface, creating a low-energy, hydrophobic surface that can effectively interact with and promote the adhesion of subsequently applied organic layers, such as polymers or photoresists. evonik.comadhesivesmag.com

The application of this compound can be accomplished either by incorporating it as an additive into the coating formulation or by applying it as a primer in a preliminary surface treatment step. specialchem.comgoogle.com When used as a primer, a self-assembled monolayer (SAM) of this compound can be formed on the substrate, creating a uniform, chemically-tailored interface for subsequent layer deposition.

Table 1: Adhesion Promotion Mechanisms

Mechanism Component Description Key Interactions
Hydrolyzable Group Trichlorosilyl (-SiCl₃) group of this compound.Reacts with surface moisture to form silanol (-Si-OH) groups.
Substrate Interaction Condensation of silanol groups with hydroxyl (-OH) groups on the inorganic substrate surface.Formation of covalent Si-O-Substrate bonds.
Organic Layer Interaction The non-polar nonyl (-C₉H₁₉) tail of the this compound molecule.Van der Waals forces and physical entanglement with the overlying organic polymer layer.
Resulting Interface A molecular bridge connecting the inorganic substrate and the organic overlayer.Enhanced adhesion and improved durability of the multilayer system.

Interface Modification in Electronic and Optical Devices

Dielectric Surface Engineering for Organic Thin-Film Transistors (OTFTs) with this compound

In organic thin-film transistors (OTFTs), the interface between the gate dielectric and the organic semiconductor is a critical determinant of device performance. sigmaaldrich.com The properties of this interface, including its surface energy and the presence of charge trapping sites, directly impact the ordering of the organic semiconductor molecules and the efficiency of charge transport. researchgate.net this compound is frequently employed to modify the surface of dielectric materials, most commonly silicon dioxide (SiO₂), to create a more favorable interface for organic semiconductor deposition.

The use of a this compound SAM can lead to a significant reduction in interfacial trap density, which manifests as improved subthreshold swing and lower threshold voltage in the resulting OTFTs. researchgate.net Research has demonstrated that the surface treatment of dielectrics with various alkyltrichlorosilanes, including this compound, is a key strategy for fabricating high-performance OTFTs. researchgate.netresearchgate.net

Controlling Charge Carrier Mobility via this compound Interfacial Layers

The charge carrier mobility is a key figure of merit for a thin-film transistor, as it dictates the switching speed and current-carrying capacity of the device. lmaleidykla.lt The formation of a this compound interfacial layer has been shown to be a highly effective method for enhancing charge carrier mobility in OTFTs. researchgate.netresearchgate.netresearchgate.net

The primary mechanism behind this enhancement is the improved morphology and crystallinity of the organic semiconductor film grown on the this compound-treated dielectric. The low surface energy of the this compound SAM encourages the organic semiconductor molecules to adopt a more ordered packing arrangement, which facilitates efficient intermolecular charge hopping. researchgate.net

Furthermore, rubbing the this compound-modified surface can induce an in-plane alignment of the semiconductor molecules, leading to anisotropic charge transport. researchgate.netresearchgate.net In one study, the field-effect mobility of pentacene-based thin-film transistors was increased by a factor of approximately 15 along the rubbing direction on a this compound-modified surface. researchgate.netresearchgate.net This anisotropic mobility can be exploited in circuit design to optimize performance.

The choice of the alkyl chain length in the silane treatment can also influence the degree of mobility enhancement. For instance, while both this compound and octadecyltrichlorosilane (B89594) have been shown to improve mobility, the former has demonstrated a more significant effect in certain systems. researchgate.netresearchgate.net The precise control over the interfacial properties afforded by this compound SAMs is a powerful tool for tuning the charge transport characteristics of organic electronic devices. rsc.orgresearchgate.net

Table 2: Impact of this compound on OTFT Performance

Device Parameter Effect of this compound Treatment Underlying Mechanism
Charge Carrier Mobility (µ) Significant increase, can be anisotropic with rubbing. researchgate.netresearchgate.netresearchgate.netImproved crystallinity and molecular ordering of the organic semiconductor film. researchgate.net
Threshold Voltage (Vth) Reduction. researchgate.netPassivation of charge trapping sites at the dielectric-semiconductor interface. researchgate.net
On/Off Current Ratio Improvement. researchgate.netReduced off-state current due to lower trap density and improved gate modulation. researchgate.net
Subthreshold Swing (SS) Reduction. researchgate.netLower density of interfacial trap states. researchgate.net

Optical Property Modulation of this compound-Treated Surfaces

The application of a this compound monolayer can also modulate the optical properties of a surface. While the monolayer itself is extremely thin and largely transparent in the visible spectrum, its influence on the surface energy and wettability can be used to pattern materials that do have distinct optical characteristics.

For example, the hydrophobic nature of a this compound-treated surface can be used to selectively deposit materials from a solution, a technique that can be applied to create patterns for optical applications. Furthermore, in the context of devices like displays or sensors, controlling the surface properties with this compound can impact the adhesion and performance of antireflective coatings or other optical films.

Research has also explored the use of self-assembled monolayers, including those derived from organosilanes, in the fabrication of molecular wires and other components for molecular electronics, which have inherent optical and electronic properties. nthu.edu.tw The ability to create well-defined, patterned surfaces using this compound opens up possibilities for fabricating structures with tailored optical responses. chemrxiv.orgnih.gov

Nonyltrichlorosilane in Advanced Thin Film Science and Engineering

Thin Film Deposition Methodologies Utilizing Nonyltrichlorosilane Precursors

The fabrication of thin films using this compound precursors is achieved through several sophisticated deposition techniques. These methods are chosen based on the desired film characteristics, such as thickness, uniformity, and conformality.

Chemical Vapor Deposition (CVD) Variants for Organosilane Films

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality thin films. gelest.com In a typical CVD process, a volatile precursor, such as this compound, is introduced into a reaction chamber where it decomposes on a heated substrate, forming a solid thin film. gelest.comlinde-amt.com The chemical reactions are meticulously controlled by parameters like temperature, pressure, and gas flow rates to achieve the desired film properties. linde-amt.com

For organosilane films, including those derived from this compound, CVD offers the advantage of depositing uniform and conformal coatings over complex topographies. inesc-mn.pt Silanes can be applied to substrates via CVD under dry, aprotic conditions, which is conducive to the formation of monolayer films. gelest.com While a variety of silanes can be used in vapor phase deposition, those with a vapor pressure exceeding 5 torr at 100 °C are most common in commercial applications. gelest.com

A notable variant of CVD is Plasma-Enhanced Chemical Vapor Deposition (PECVD). PECVD utilizes a radio-frequency plasma to decompose the precursor gases at lower temperatures than conventional CVD. impactcoatings.com This makes it suitable for depositing films on temperature-sensitive substrates. impactcoatings.com

Atomic Layer Deposition (ALD) Approaches for Siloxane Films

Atomic Layer Deposition (ALD) is a subtype of CVD that allows for exceptional control over film thickness and conformality at the atomic level. beneq.comresearchgate.net The ALD process involves sequential, self-limiting surface reactions. google.com In a typical ALD cycle for depositing siloxane films, the substrate is first exposed to the this compound precursor. After a purge step to remove unreacted precursor and byproducts, the surface is exposed to a second reactant, such as water vapor, to form the siloxane linkage. researchgate.net This cycle is repeated to build the film layer by layer.

The self-limiting nature of ALD ensures that each reaction cycle deposits a precise amount of material, leading to highly uniform and conformal films, even on complex 3D structures. researchgate.net This precision makes ALD a preferred method for applications requiring very thin films with excellent control over their properties. beneq.com ALD can be used to deposit a variety of materials, including silicon nitride and silicon carbonitride films, by using halogenated silane (B1218182) precursors and nitrogen-containing plasmas or precursors. google.comwipo.int

A variation of ALD, known as molecular layer deposition (MLD), has been used to create hybrid organic-inorganic siloxane thin films through the ring-opening polymerization of cyclic siloxane precursors. rsc.org

Solution-Based Film Fabrication for this compound Systems

Solution-based methods offer a cost-effective and scalable alternative to vapor deposition techniques for fabricating thin films. researchgate.net These methods typically involve dissolving the this compound precursor in a suitable solvent and then applying the solution to a substrate.

One common solution-based technique is the formation of Self-Assembled Monolayers (SAMs). In this process, a substrate is immersed in a dilute solution containing the this compound molecules. google.com These molecules then spontaneously adsorb onto the substrate surface, forming a highly ordered, single layer of molecules. The process is driven by the chemical affinity between the trichlorosilyl (B107488) headgroup of the this compound and the substrate surface.

Solution-based approaches are particularly useful for creating patterned films and for applications where precise control over the surface chemistry is crucial. researchgate.net The properties of the resulting film can be tuned by controlling the concentration of the precursor solution, the immersion time, and the nature of the solvent.

Control of Film Microstructure and Crystallinity

The performance of thin films is intrinsically linked to their microstructure and crystallinity. For this compound-based films, controlling these properties is essential for tailoring their functionality for specific applications.

Factors Influencing Molecular Orientation and Crystal Growth in this compound Films

The molecular orientation and crystal growth within this compound films are influenced by a combination of factors, including substrate properties, processing conditions, and the inherent characteristics of the molecule itself. rsc.org The long nonyl chain of this compound can lead to the formation of ordered structures, such as lamellar phases, where the molecules align themselves in a specific direction.

Substrate temperature during deposition plays a critical role. nsf.gov Varying the deposition temperature can alter the mobility of the molecules on the surface, thereby influencing how they pack and orient themselves. nsf.gov The chemical nature of the substrate is also important. For instance, a prerubbed surface coated with a self-assembled monolayer of n-alkyltrichlorosilane can induce anisotropic field-effect mobility in overlying organic semiconductor films, indicating a controlled alignment of the molecules. researchgate.net

Other factors that can affect the microstructure include the deposition rate and the presence of any post-deposition annealing steps. nsf.gov Techniques like X-ray diffraction and atomic force microscopy are often used to characterize the resulting film structure and orientation. researchgate.net

Induced Crystallization in Hybrid Organic-Inorganic Films via this compound Interface

The interface between a substrate and a deposited film can be engineered to induce crystallization in otherwise amorphous or poorly crystalline materials. A this compound-modified surface can act as a template, guiding the arrangement of molecules in a subsequently deposited layer.

For example, a self-assembled monolayer of this compound can promote the crystallization of an overlying organic semiconductor film. researchgate.net The ordered alkyl chains of the this compound SAM can provide a favorable energetic landscape for the molecules of the second material to align and form crystalline domains. This technique has been shown to enhance the performance of organic field-effect transistors by improving charge transport through the well-ordered crystalline structure. researchgate.net

This interfacial engineering approach is a powerful tool for creating hybrid organic-inorganic films with tailored crystalline properties. The ability to induce crystallization provides a pathway to enhance the electronic and optical properties of these composite materials for a range of advanced applications.

Functional Performance of this compound-Integrated Thin Films

The integration of this compound into thin-film device architectures as a self-assembled monolayer (SAM) significantly influences the functional performance of the resulting devices. By modifying the surface properties of the dielectric layer, this compound plays a crucial role in enhancing electrical characteristics and improving the stability and durability of thin-film transistors.

Electrical Characteristics and Transistor Performance of this compound-Modified Devices

The performance of organic thin-film transistors (OTFTs) is highly dependent on the quality of the interface between the semiconductor and the dielectric layer. ossila.com The use of this compound as a surface treatment for the dielectric, typically silicon dioxide (SiO₂), has been shown to be an effective strategy for improving key transistor metrics such as field-effect mobility and the on/off current ratio. researchgate.nettcichemicals.com this compound forms a dense, ordered self-assembled monolayer that passivates the dielectric surface, reducing the density of charge trap sites, such as silanol (B1196071) groups, which can immobilize charge carriers and hinder device performance. ossila.comjos.ac.cn

Research has demonstrated that modifying the SiO₂ gate dielectric with a this compound SAM leads to a more favorable surface for the growth of the overlying organic semiconductor layer, such as pentacene (B32325). researchgate.netresearchgate.net This results in improved crystallinity and morphology of the semiconductor film, which is crucial for efficient charge transport. ossila.com

A significant finding is the anisotropic enhancement of field-effect mobility when the this compound-modified substrate is mechanically rubbed. researchgate.netresearchgate.net For pentacene-based thin-film transistors, this treatment was found to increase the field-effect mobility by a factor of approximately 15 along the rubbing direction. researchgate.net This effect is attributed to the in-plane alignment of the pentacene molecules, which is guided by the rubbed SAM layer. researchgate.net In studies involving 2,3-Dimethylpentacene (DMP), transistors fabricated on rubbed n-nonyltrichlorosilane-modified SiO₂/Si substrates achieved a high field-effect mobility of 0.46 cm²/Vs. researchgate.net The non-polar nature of the this compound SAM is generally more effective in enhancing carrier mobility compared to SAMs with polar end groups, which can create less ordered interfaces. ncl.edu.tw

The table below summarizes key performance metrics for organic field-effect transistors (OFETs) where this compound was used to modify the dielectric surface.

Semiconductor MaterialSubstrate/DielectricSurface TreatmentField-Effect Mobility (cm²/Vs)On/Off RatioReference
2,3-Dimethylpentacene (DMP)SiO₂/SiRubbed n-Nonyltrichlorosilane0.46- researchgate.net
PentaceneSiO₂/SiRubbed n-NonyltrichlorosilaneIncreased by a factor of ~15- researchgate.net
2,3-Dimethyltetracene (DMT)SiO₂/Sin-Nonyltrichlorosilane0.028- researchgate.net
2,3-Dimethylpentacene (DMPT)Si/SiO₂n-Nonyltrichlorosilane (NTS)Carrier mobility was 3 to 5 times higher than with polar SAMs (unrubbed)- ncl.edu.tw

Thermal Stability and Environmental Durability of this compound Films

The long-term operational stability of thin-film devices is a critical factor for their practical application. This compound films contribute positively to both the thermal stability and environmental durability of the devices they are integrated into.

Thermal Stability

This compound itself is a combustible liquid that reacts with water. nih.gov When heated, its vapors can form explosive mixtures with air. nih.gov However, once it forms a covalently bonded siloxane network on a substrate surface, its thermal properties change. The stability of the resulting film is then related to the stability of siloxane bonds (Si-O-Si). The thermal stability of such siloxane films can be influenced by the nature of the organic side groups attached to the silicon atoms. nanoge.org While specific high-temperature stability data for pure this compound monolayers is limited in the available literature, the degradation of organic transistors in general can be accelerated by thermal effects, which may induce phase changes in the semiconductor layer. researchgate.net The presence of a stable, well-ordered SAM can help maintain the integrity of the semiconductor/dielectric interface at elevated temperatures.

Environmental Durability

Environmental durability largely pertains to the device's ability to withstand degradation from ambient conditions, particularly moisture and oxygen. jos.ac.cnresearchgate.net this compound is known to be decomposed by water, a reaction that produces corrosive hydrochloric acid. nih.gov This reactivity is precisely what enables it to form a robust, water-resistant film on a hydroxylated surface like SiO₂. The trichlorosilyl headgroup reacts with surface hydroxyls and ambient moisture to form a cross-linked polysiloxane network, creating a dense, hydrophobic, and chemically stable layer. ossila.comjos.ac.cn

This self-assembled monolayer acts as an effective passivation layer, protecting the sensitive channel/dielectric interface from atmospheric water and oxygen. jos.ac.cn These atmospheric species are known to create trap states that degrade transistor performance and stability over time. researchgate.net By creating a hydrophobic surface, the this compound film physically repels water, preventing it from reaching the interface and ensuring more stable and reliable device operation over its lifetime. jos.ac.cnuiowa.edu The formation of a dense SAM is crucial for this protective function, effectively sealing the surface against environmental contaminants.

Advanced Characterization of Nonyltrichlorosilane Structures and Interfaces

Spectroscopic Techniques for Chemical Composition and Bonding

Spectroscopic methods are indispensable for probing the chemical nature and bonding arrangements within nonyltrichlorosilane monolayers. These techniques offer detailed information about the elemental composition, the presence of specific functional groups, and the orientation of the molecules on the substrate.

X-ray Photoelectron Spectroscopy (XPS) Analysis of Silicon and Chlorine States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When analyzing this compound SAMs, XPS provides crucial information about the silicon (Si) and chlorine (Cl) atoms, confirming the covalent attachment to the substrate and the removal of chlorine after monolayer formation.

Studies on similar alkyltrichlorosilane monolayers have shown that after the self-assembly process, no chlorine remains in the film. dtic.mil The reaction of the Si-Cl bonds with surface silanol (B1196071) groups and adsorbed water leads to the formation of a stable, covalently bonded siloxane network. dtic.mil High-resolution XPS spectra of the Si 2p region can distinguish between silicon in the underlying substrate (e.g., Si in SiO2 at ~103.3 eV) and silicon in the siloxane layer of the SAM. acs.orgrsc.org The absence of a Cl 2p signal, which would typically appear around 200-202 eV, is a key indicator of a successful and complete hydrolysis and condensation reaction. harvard.eduresearchgate.net For instance, analysis of chlorinated graphene surfaces shows distinct Cl 2p peaks at approximately 200.6 eV and 202.2 eV, which would be absent in a well-formed this compound monolayer. harvard.edu The presence of any residual chlorine would indicate an incomplete reaction or the presence of physisorbed molecules. iaea.org

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Organic Moiety and Siloxane Bonds

Vibrational spectroscopy techniques, namely Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying the functional groups and confirming the structural order of the this compound monolayers. spectroscopyonline.comgatewayanalytical.comresearchgate.net

FTIR Spectroscopy is particularly sensitive to the vibrations of polar bonds and is widely used to characterize the organic alkyl chains and the formation of the siloxane network. piketech.comazonano.com In the context of this compound SAMs, specific vibrational modes are of interest:

CH₂ Stretching: The positions of the asymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) stretching modes of the methylene (B1212753) groups in the nonyl chain provide information about the conformational order. For highly ordered, all-trans alkyl chains, these peaks are typically found near 2918 cm⁻¹ and 2850 cm⁻¹, respectively. Studies on similar long-chain alkylsilane SAMs have shown that densely packed monolayers exhibit peaks at approximately 2915 cm⁻¹ and 2848 cm⁻¹. researchgate.net

Si-O-Si Stretching: The formation of the polysiloxane network, which anchors the monolayer to the substrate, is evidenced by a broad and strong absorption band in the region of 1000-1200 cm⁻¹. researchgate.net The exact position and shape of this band can provide insights into the structure and completeness of the siloxane network.

Raman Spectroscopy , which relies on inelastic scattering of light, is complementary to FTIR. It is particularly sensitive to non-polar, symmetric bonds, such as the C-C backbone of the alkyl chain. gatewayanalytical.com While less commonly reported for simple alkylsilanes due to weak signals, it can provide confirmatory information on the all-trans conformation of the alkyl chains.

The combination of FTIR and Raman spectroscopy provides a comprehensive picture of the chemical structure of the this compound monolayer, from the ordering of the organic tail to the structure of the siloxane headgroup. nist.govnih.gov

Near Edge X-ray Absorption Fine Structure (NEXAFS) for Molecular Orientation

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful synchrotron-based technique for determining the orientation of molecules on surfaces. nih.govstanford.edu By analyzing the angular dependence of the absorption of polarized X-rays, the average tilt angle of the alkyl chains in the this compound monolayer with respect to the surface normal can be determined. nist.govaps.org

The C K-edge NEXAFS spectra of alkyl-based SAMs are characterized by several key resonances:

C-H* Resonance: Observed around 287.3 eV. nist.gov

C-C σ* Resonance: Found at approximately 292.7 eV. nist.gov

C-H Rydberg Peak: A prominent feature at about 287.5 eV. researchgate.net

The intensity of these resonances varies with the angle of incidence of the polarized X-ray beam. For a well-ordered monolayer with alkyl chains oriented nearly perpendicular to the surface, the C-H* resonance intensity is maximized at normal incidence, while the C-C σ* resonance is strongest at grazing incidence. nist.gov This dichroism provides a quantitative measure of the molecular tilt. Studies on a series of n-alkyltrichlorosilanes have demonstrated that intermediate chain lengths (like C12) can form highly ordered films with molecules oriented almost perpendicular to the surface, while shorter or very long chains may exhibit more disorder. nist.gov NEXAFS is thus crucial for understanding the packing density and structural integrity of this compound films. nih.govosti.gov

Microscopic and Morphological Characterization

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface with nanoscale resolution. sciopen.comoamjms.eunih.gov It is an invaluable tool for assessing the quality and uniformity of this compound monolayers. wiley.comrsc.orgbeilstein-journals.org

By scanning a sharp tip over the surface, AFM can measure several key parameters:

Surface Roughness: Quantitative analysis of AFM images yields roughness parameters such as the root-mean-square (RMS) roughness (Rq) and the arithmetic average roughness (Ra). A smooth, well-formed monolayer will typically exhibit a very low surface roughness, often in the angstrom range (e.g., ~1.0 Å or 0.1 nm). researchgate.netepfl.ch For comparison, an uncoated silicon wafer might have a roughness of Ra = 0.09 nm. wiley.com

Film Uniformity and Defects: AFM images can reveal the presence of islands, pinholes, or aggregates, which are indicative of incomplete or poorly formed monolayers. wiley.comresearchgate.net In ideal conditions, this compound should form a uniform and continuous film over the substrate.

Domain Structure: In some cases, particularly in mixed or phase-separated monolayers, AFM can distinguish between domains of different molecular arrangements or chemical compositions. rsc.org

The data below, gathered from studies on similar alkylsilane monolayers, illustrates typical roughness values obtained by AFM.

SampleRoughness ParameterValueReference Context
Alkylsiloxane MonolayerAverage Roughness~1.0 Å (0.1 nm)Revealed by AFM for C8, C12, C18 monolayers. researchgate.net
Uncoated Silicon WaferRa0.09 nmBaseline roughness before modification. wiley.com
Chitosan (CS) Polymer FilmRq3.92 nmFor comparison with a different type of film. researchgate.net
Chitosan (CS) Polymer FilmRa3.02 nmFor comparison with a different type of film. researchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Film Cross-Section and Nanostructure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful electron microscopy techniques that provide morphological and structural information about materials. labmanager.commeasurlabs.comlibretexts.org While SEM excels at imaging surface topography, TEM is used to analyze the internal structure and cross-sections of thin films. labmanager.commeasurlabs.com

Transmission Electron Microscopy (TEM): TEM transmits a beam of electrons through an ultra-thin specimen to form an image. To analyze a this compound monolayer, a cross-sectional sample must be prepared, often using techniques like focused ion beam (FIB) milling. measurlabs.com TEM offers superior resolution compared to SEM and can be used to:

Measure Film Thickness: Provide precise measurements of the monolayer's thickness, which should correspond to the length of the this compound molecule.

Visualize Interfaces: Image the interface between the silicon substrate, the native oxide layer, and the silane (B1218182) monolayer, revealing details about the bonding structure. researchgate.net

Analyze Nanostructure: Identify any crystalline domains or ordered nanostructures within the film. labmanager.com

Both SEM and TEM are crucial for a comprehensive structural analysis, complementing the surface-specific information from AFM and the chemical data from spectroscopy. researchgate.net

Grazing Incidence X-ray Diffraction (GIXD) for Crystalline Structure

Grazing Incidence X-ray Diffraction (GIXD), also known as Glancing Angle X-ray Diffraction (GAXRD), is a powerful, non-destructive analytical technique used to characterize the crystalline properties of thin films, surfaces, and interfaces. malvernpanalytical.comeuropa.eu Unlike conventional X-ray diffraction (XRD) which analyzes the bulk of a material, GIXD is surface-sensitive. malvernpanalytical.comeuropa.eu This sensitivity is achieved by directing a beam of X-rays onto a sample at a very small, fixed grazing angle of incidence, typically below one degree. malvernpanalytical.commeasurlabs.com This angle is close to the critical angle for total external reflection, causing the X-rays to penetrate only the top few nanometers of the material. measurlabs.com Consequently, the resulting diffraction pattern is dominated by the crystallographic structure of the surface layer, minimizing signal from the underlying substrate. malvernpanalytical.commeasurlabs.com GIXD analysis can reveal the phase, crystallinity, lattice parameters, and crystallite orientation within the thin film. measurlabs.com

In the context of this compound (NTS), GIXD is instrumental in characterizing the structure of self-assembled monolayers (SAMs) formed on various substrates, such as silicon wafers. While direct GIXD studies focusing solely on the NTS monolayer are not extensively detailed, its influence on the crystalline structure of subsequently deposited layers is well-documented. For instance, NTS is used to modify SiO2 surfaces in the fabrication of organic thin-film transistors (OTFTs). researchgate.netaip.org Research on pentacene (B32325) films deposited on NTS-modified substrates utilizes GIXD to probe the structure of the pentacene layer. aip.orgresearchgate.net

These studies show that the underlying NTS SAM induces a specific orientation and enhances the crystallinity of the pentacene film. aip.orgresearchgate.net For example, rubbing the NTS-modified surface was found to align pentacene crystallites, significantly increasing the charge carrier mobility in the transistor. aip.orgresearchgate.net The ability of the NTS layer to template the growth of a crystalline overlayer strongly implies that the NTS molecules themselves form a well-ordered, densely packed, and crystalline-like monolayer. researchgate.net Characterization of similar organosilane SAMs, such as those from octadecyltrichlorosilane (B89594) (OTS), confirms that these monolayers exhibit a well-packed crystalline phase and a high degree of smoothness. researchgate.net Therefore, GIXD is a crucial tool for confirming the quality and crystalline nature of the NTS SAM, which is essential for its function as a surface modification agent in advanced electronic applications.

Surface Energy and Wettability Measurements (e.g., Contact Angle Goniometry)

Surface energy and wettability are critical interfacial properties that dictate how a liquid interacts with a solid surface. Wettability is commonly quantified by measuring the contact angle of a liquid droplet on the surface using a technique called contact angle goniometry. mat-cs.comresearchgate.net A contact angle goniometer is an optical instrument that captures the profile of a sessile droplet on a solid substrate. mat-cs.comlmstech.com.sg Software then analyzes the image to determine the angle formed at the three-phase (solid-liquid-gas) boundary. mat-cs.com A high contact angle (>90°) indicates a non-wetting, or hydrophobic, surface with low surface energy, while a low contact angle (<90°) signifies a wetting, or hydrophilic, surface with high surface energy. ossila.com

The formation of a this compound self-assembled monolayer (SAM) on a substrate dramatically alters its surface energy and wettability. The NTS molecule anchors to the surface via its trichlorosilane (B8805176) head group, while its long, nonpolar nonyl chain is oriented away from the surface, forming a new interface. This dense layer of hydrocarbon chains creates a low-energy, water-repellent surface. ossila.comnih.gov Consequently, substrates like glass or silicon/silicon dioxide, which are typically hydrophilic, become strongly hydrophobic after treatment with NTS.

Contact angle goniometry is the standard method to verify this change. Research on various alkylsilane SAMs demonstrates that methyl-terminated surfaces consistently produce hydrophobic characteristics. nih.gov The water contact angle on a surface modified with a long-chain alkylsilane like NTS is expected to be high, reflecting its nonpolar nature. This modification is crucial in applications where controlling surface interactions is key, such as in organic electronics, where the surface energy of the dielectric layer influences the growth and performance of the semiconductor film. mdpi.comresearchgate.net Lowering the surface energy of the substrate can lead to more favorable film growth and improved device performance. researchgate.net

The following table presents typical contact angle values for water on surfaces modified with long-chain alkylsilanes, which are chemically similar to this compound, demonstrating the resulting hydrophobicity.

SurfaceTest LiquidContact Angle (θ)Wettability
Unmodified SiO₂/SiWater~30° - 50°Hydrophilic
Alkylsilane SAM on SiO₂/SiWater~105° - 112°Hydrophobic
Alkylsilane SAM on SiO₂/SiDiiodomethane~50° - 60°Wetting

Computational and Theoretical Investigations of Nonyltrichlorosilane Systems

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of organosilane molecules. These methods can predict molecular geometries, bond energies, and the energetics of chemical reactions with a high degree of accuracy.

Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic structure and reactivity of organosilane systems. DFT calculations can determine various molecular properties that are crucial for understanding their behavior, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment, and global reactivity descriptors like hardness and softness. nih.gov These parameters are vital for predicting the reaction pathways of organosilanes, including their hydrolysis and condensation reactions which are fundamental to the formation of self-assembled monolayers (SAMs).

For instance, DFT studies on various organosilane precursors have been used to calculate global reactivity parameters to identify suitable candidates for applications like corrosion protection. researchgate.net The number of electrons transferred (ΔN) to a metal substrate, for example, can be calculated to gauge the strength of the interfacial adhesion. researchgate.net Research has shown that the presence of functional groups can significantly alter the electronic properties and, consequently, the protective performance of organosilane films. researchgate.net

DFT calculations are also employed to model the adsorption of organosilane molecules on various substrates, such as silicon oxide or metal oxides. illinois.edu By calculating the adsorption energies, researchers can predict the stability and preferred orientation of the molecules on the surface. researchgate.netillinois.edu These calculations often involve modeling the substrate as a nanocluster to make the computation feasible while still capturing the essential surface chemistry. researchgate.net The analysis of molecular orbitals can reveal the nature of the chemical bond formation at the interface, such as the overlap of electron densities between the organosilane and the substrate. researchgate.net

Table 1: Representative DFT-Calculated Properties of Organosilanes (Note: The following data is illustrative and based on general findings for organosilanes, as specific values for nonyltrichlorosilane were not available in the searched literature.)

PropertyDescriptionSignificance in Organosilane Chemistry
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron-containing orbital.Indicates the ability to donate electrons. A higher EHOMO suggests a greater tendency to react with electrophiles.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the first vacant orbital.Indicates the ability to accept electrons. A lower ELUMO suggests a greater tendency to react with nucleophiles.
Energy Gap (ΔE = ELUMO - EHOMO)The difference in energy between the HOMO and LUMO.A smaller energy gap generally implies higher reactivity of the molecule. nih.gov
Dipole Moment (μ)A measure of the overall polarity of the molecule.Influences intermolecular interactions and the interaction with polar solvents and surfaces.
Adsorption Energy (Eads)The energy released upon the adsorption of a molecule onto a surface.A more negative value indicates stronger and more favorable adsorption. researchgate.net

Ab initio quantum chemical methods, which are based on first principles without the use of empirical parameters, provide highly accurate descriptions of chemical bonding. These methods are particularly useful for analyzing the energetics of bond formation and cleavage in organosilane systems.

For the silicon-chlorine (Si-Cl) bond, ab initio calculations can determine bond dissociation energies and activation barriers for reactions involving the cleavage of this bond, which is the initial step in the hydrolysis of trichlorosilanes. Studies using ab initio molecular dynamics have simulated the interaction of chlorine with silicon surfaces, providing insights into the adsorption process and the formation of Si-Cl bonds. acs.orgresearchgate.net These simulations can reveal the most energetically favorable adsorption sites and the potential for chlorine to segregate at the surface during film growth. researchgate.net

The analysis of the silicon-oxygen (Si-O) bond is equally critical, as it is central to the formation of the siloxane network in SAMs and the covalent attachment to oxide substrates. High-level ab initio methods have been used to calculate the Si-O bond dissociation energy and the activation energy for water-assisted Si-O bond cleavage. aip.org These calculations have shown excellent agreement with experimental values and have demonstrated that the presence of water molecules in the vicinity of the reaction site can significantly lower the activation energy for bond scission. aip.org Ab initio studies on silicon monoxide and its dimer have provided fundamental data on Si-O bond lengths and angles in different chemical environments. researchgate.net Furthermore, investigations into the bonding of oxygen at the interface of silicon nanocrystals have highlighted how the oxidation state of silicon and the type of Si-O bonding can influence the material's properties. kyoto-u.ac.jp

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time evolution of a system of interacting atoms and molecules. MD simulations provide a "computational microscope" to visualize and analyze the dynamic processes of SAM formation, offering insights into the collective behavior of molecules that lead to ordered structures. osti.gov

MD simulations have been extensively used to study the self-assembly of long-chain alkyltrichlorosilanes, such as octadecyltrichlorosilane (B89594) (OTS), which serves as a good model for this compound. researchgate.netresearchgate.net These simulations can track the trajectories of individual molecules as they approach a substrate, adsorb onto the surface, and diffuse across it.

The initial stages of SAM formation involve the rapid adsorption of organosilane molecules onto the substrate. kyoto-u.ac.jp MD simulations can model this process and investigate how factors like surface coverage influence the orientation and ordering of the molecules. researchgate.netresearchgate.net At low coverages, molecules may lie flat on the surface. As the coverage increases, van der Waals interactions between the alkyl chains drive the molecules to adopt a more upright orientation to maximize packing density. mpg.de

Simulations can also quantify the diffusion of molecules on the surface, which is crucial for the annealing of defects and the formation of a well-ordered monolayer. The diffusion coefficients of molecules within the SAM can be calculated from the simulation trajectories. acs.orgacs.org The packing of the alkyl chains is another key aspect that can be analyzed in detail, including the determination of the tilt angle of the chains with respect to the surface normal and the lattice parameters of the 2D molecular arrangement. researchgate.net

The formation of organosilane SAMs is highly dependent on the interactions at the solid-liquid or solid-vapor interface and the role of the solvent. MD simulations are well-suited to explore these complex environmental effects.

The presence of a thin layer of water on the substrate is crucial for the hydrolysis of the chlorosilane headgroups, which is a prerequisite for covalent bond formation with the surface and with neighboring molecules. aip.orgkyoto-u.ac.jp MD simulations can explicitly include solvent molecules to study their role in the hydrolysis and condensation reactions. The solvent also influences the solubility and transport of the organosilane molecules to the surface.

Modeling of Film Growth and Morphological Evolution for Organosilanes

Understanding the kinetics of film growth and the resulting morphology is essential for controlling the quality of organosilane SAMs. Computational models, ranging from kinetic rate equations to more complex simulations, provide a framework for interpreting experimental observations and predicting the evolution of the film structure.

Kinetic Monte Carlo (KMC) simulations are a powerful method for modeling the morphological evolution of thin films during deposition. rroij.com KMC models can simulate microscopic processes such as particle adsorption, surface migration, and island formation on a lattice. rroij.com By incorporating the rates of these processes, KMC simulations can predict the surface morphology, including roughness and cluster size distribution, as a function of deposition parameters like precursor flux and temperature. rroij.com These simulations have been used to study the formation of silicon-based thin films and can be adapted to model the growth of organosilane SAMs, providing insights into how to control the film's microstructure. rroij.com The formation of SAMs can also be modeled as a propagating wavefront of self-assembly, where an ordered phase nucleates and grows into a disordered region. pnas.org

Kinetic Monte Carlo Simulations of Thin Film Deposition

Kinetic Monte Carlo (KMC) simulations have emerged as a pivotal tool for understanding the growth mechanisms of thin films, including the self-assembly of organosilane monolayers. frontiersin.orgsciengine.comustc.edu.cn While direct KMC studies specifically targeting this compound are not extensively documented in public literature, the principles derived from simulations of other organosilanes and self-assembling systems provide a robust framework for understanding its deposition behavior.

KMC simulations model the stochastic processes of adsorption, diffusion, and reaction of individual molecules on a substrate surface. frontiersin.org For a this compound system, a KMC model would typically discretize the substrate into a lattice of potential adsorption sites. The simulation then proceeds by randomly selecting and executing events from a predefined catalog, with the probability of each event determined by its rate.

The fundamental events in the KMC simulation of this compound deposition include:

Adsorption: A this compound molecule from the vapor or solution phase arrives at the substrate surface. The initial interaction is typically physisorption.

Surface Diffusion: The physisorbed molecule moves across the surface, exploring different sites. The energy barrier for diffusion is a critical parameter.

Hydrolysis: The trichlorosilyl (B107488) headgroup reacts with trace water on the substrate or in the ambient environment, converting Si-Cl bonds to Si-OH (silanol) groups. This is a crucial activation step for covalent bonding.

Covalent Bond Formation (Chem-sorption): The hydrolyzed silanol (B1196071) groups condense with hydroxyl groups on the substrate (e.g., a native oxide layer on silicon) or with other hydrolyzed silane (B1218182) molecules, forming stable Si-O-Si siloxane bonds. This irreversible step anchors the molecule to the surface.

Intermolecular Cross-linking: Adjacent chemisorbed molecules can form further siloxane bridges, leading to a networked monolayer structure.

Desorption: Physisorbed molecules that have not yet chemisorbed may detach from the surface and return to the bulk phase.

The rates of these events are highly dependent on parameters such as substrate temperature, precursor concentration (or deposition rate), and the chemical nature of the substrate and precursor. sciengine.comrsc.org For instance, higher temperatures increase the rate of surface diffusion, allowing molecules more time to find energetically favorable positions before being immobilized, which can lead to more ordered films. rsc.org Conversely, very high deposition rates can lead to kinetic trapping, where molecules are quickly locked into disordered arrangements. arxiv.org

Simulations for analogous self-assembling systems have shown that the final morphology of the film is a direct consequence of the competition between these kinetic processes. researchgate.net For example, if the rate of chemisorption is much faster than the rate of surface diffusion, the resulting film is likely to be amorphous. If diffusion is rapid enough to allow molecules to arrange into ordered domains before significant cross-linking occurs, a more crystalline or liquid-crystalline monolayer can form.

KMC Simulation Parameter Physical Process Represented Influence on Thin Film Structure
Deposition RateRate of precursor arrival at the substrateHigh rates can lead to disordered, amorphous films due to kinetic trapping. arxiv.org
Substrate TemperatureThermal energy of the systemAffects diffusion rates; higher temperatures can promote ordering but also desorption. rsc.org
Diffusion Energy BarrierEnergy required for a molecule to move on the surfaceLower barriers allow for greater molecular mobility and potential for ordering.
Reaction Energy BarriersEnergy required for hydrolysis and condensationDetermines the rate of irreversible covalent bonding and cross-linking.

This table is generated based on established principles of Kinetic Monte Carlo simulations of thin film growth.

Predicting Surface Properties from Simulated Structures

The output of a KMC simulation is a detailed, atomistic representation of the this compound monolayer structure. This simulated structure serves as a direct input for calculating various macroscopic surface properties, bridging the gap between molecular-level organization and observable characteristics.

One of the primary properties that can be predicted is the surface topography and roughness . By analyzing the z-coordinates (height) of the terminal methyl groups of the nonyl chains in the simulated monolayer, a virtual surface profile can be generated. Statistical analysis of this profile yields key roughness parameters like the root-mean-square (RMS) roughness. Simulations predict that lower deposition rates and optimal temperatures generally result in smoother, more uniform films due to enhanced molecular ordering. sciengine.com

Another critical property is the surface energy , which dictates the wettability of the monolayer. The surface energy is determined by the chemical nature and packing density of the exposed functional groups. For a this compound SAM, the surface is composed of the terminal methyl (-CH3) groups of the nonyl chains. The cohesive energy and packing density of these groups in the simulated structure can be used to estimate the surface energy. A well-ordered, densely packed monolayer of alkyl chains is known to produce a low-energy, hydrophobic surface. nih.gov The water contact angle, a direct measure of wettability, can be correlated with the packing density and order of the alkyl chains in the simulated structure. nih.gov

Furthermore, the thickness of the self-assembled monolayer can be directly calculated from the simulated coordinates as the average distance from the substrate to the terminal groups of the alkyl chains. This predicted thickness can be compared with experimental measurements from techniques like ellipsometry or X-ray reflectivity. The tilt angle of the alkyl chains with respect to the surface normal is another key structural parameter that influences both film thickness and surface properties, and it is a direct output of the simulation.

Finally, the simulated structures can provide insights into the presence of defects within the monolayer. These can include vacancies (missing molecules), disordered domains, and incomplete cross-linking at the siloxane network. Understanding the nature and density of these defects is crucial, as they can significantly impact the barrier properties and long-term stability of the film.

Predicted Property Relevant Simulation Output Governing Factors
Surface RoughnessStatistical distribution of the z-coordinates of terminal atomsMolecular packing, domain size, presence of defects. sciengine.com
Wettability (Surface Energy)Packing density and orientation of terminal -CH3 groupsIntermolecular van der Waals forces, degree of ordering. nih.gov
Film ThicknessAverage height of the monolayer from the substrateAlkyl chain length, average molecular tilt angle.
Defect DensityUnoccupied lattice sites, disordered molecular arrangementsDeposition conditions (temperature, rate), purity of precursor. arxiv.org

This table correlates simulated outputs with predictable surface properties based on principles from computational materials science.

Future Perspectives and Emerging Research Directions

Integration of Nonyltrichlorosilane in Nanotechnology and Microelectronics

The ability of this compound to form dense, well-ordered self-assembled monolayers on various substrates is a cornerstone of its emerging applications in nanotechnology and microelectronics. These monolayers can precisely control the surface properties of materials at the molecular level.

In nanotechnology , research is focused on using this compound to functionalize the surfaces of nanoparticles. This surface modification can prevent agglomeration, improve dispersion in various media, and introduce specific functionalities. For instance, coating nanoparticles with a this compound layer can alter their hydrophobicity, making them compatible with different polymer matrices for the development of advanced nanocomposites.

In the realm of microelectronics , this compound SAMs are being explored as ultra-thin dielectric layers, passivation coatings, and adhesion promoters. The nonyl chain provides a hydrophobic surface, which can be crucial for protecting sensitive electronic components from moisture. Furthermore, the controlled deposition of these monolayers allows for the precise engineering of surface energy, which is critical in the fabrication of micro-electromechanical systems (MEMS) and semiconductor devices. The formation of such organic thin films is a key process in bottom-up nanotechnology, enabling the creation of ordered molecular arrays. researchgate.net

Future research will likely focus on:

Developing more precise patterning techniques for this compound SAMs to create complex nanoscale circuits and sensors.

Investigating the electrical properties of these monolayers for applications in molecular electronics.

Exploring the use of this compound-modified nanoparticles in targeted drug delivery and biomedical imaging.

Development of Novel Functional Materials with Tailored this compound Interfaces

The development of novel functional materials hinges on the ability to control interfaces at the molecular scale, a role for which this compound is well-suited. By forming a stable interface between an inorganic substrate and an organic overlayer, this compound can be used to create hybrid materials with unique and tunable properties.

The trichlorosilyl (B107488) group of this compound reacts readily with hydroxylated surfaces, such as those of silicon wafers, glass, and metal oxides, to form strong covalent bonds. The outward-facing nonyl chains then present a well-defined organic surface. This allows for the creation of surfaces with tailored wettability, adhesion, and chemical resistance.

Current research in this area includes:

Controlling Surface Energy: Modifying surfaces with this compound to create hydrophobic and oleophobic coatings for applications such as anti-fouling and self-cleaning surfaces.

Biomaterial Interfaces: Creating biocompatible surfaces that can control protein adsorption and cellular adhesion for use in medical implants and biosensors.

Organic Electronics: Functionalizing the surface of dielectric materials in organic field-effect transistors (OFETs) to improve charge carrier mobility and device performance.

The table below summarizes some potential applications based on tailored this compound interfaces.

Application AreaDesired Interfacial PropertyRole of this compound
Anti-fouling Coatings Low surface energy, hydrophobicityForms a non-polar surface that resists the adhesion of marine organisms and biomolecules.
Biosensors Controlled protein adsorptionCreates a surface that can be patterned to selectively bind target biomolecules.
Organic Electronics Improved charge transportModifies the dielectric surface to enhance the ordering of organic semiconductor molecules.
MEMS Devices Reduced stictionProvides a low-adhesion surface to prevent the failure of moving micro-components.

Green Chemistry Approaches in Organosilane Synthesis and Application

The increasing focus on sustainability is driving the adoption of green chemistry principles in the synthesis and application of organosilanes like this compound. Traditional synthesis routes for chlorosilanes can involve hazardous reagents and generate significant waste.

Emerging research in green chemistry for organosilanes is centered on several key areas:

Alternative Catalysts: Replacing precious metal catalysts, such as platinum, with more abundant and less toxic alternatives like iron and cobalt for hydrosilylation reactions, a key step in the synthesis of some organosilanes. researchgate.net

Greener Solvents: Utilizing environmentally benign solvents like alcohols or even solvent-free reaction conditions to reduce volatile organic compound (VOC) emissions. researchgate.net

Direct Synthesis Processes: Developing more efficient direct synthesis methods, such as the Müller-Rochow process, to produce organosilanes with higher atom economy and reduced energy consumption. nih.gov Research is also exploring chlorine-free synthesis routes using alcohols as a greener alternative. nih.gov

Alkoxysilanes as Alternatives: Promoting the use of alkoxysilanes, which are less corrosive and produce less hazardous byproducts (alcohols instead of hydrochloric acid) during hydrolysis, as greener alternatives to chlorosilanes. nih.gov

The application of these principles to the synthesis of this compound and its subsequent use can significantly reduce its environmental footprint.

Advanced Hybrid Systems Incorporating this compound in Polymer and Composite Science

In the field of polymer and composite science, this compound is emerging as a valuable component for creating advanced hybrid materials. Its primary role is as a surface modifying agent for inorganic fillers and reinforcements used in polymer composites.

By treating fillers such as silica (B1680970), glass fibers, or metal oxide nanoparticles with this compound, a hydrophobic surface is created. This has several benefits:

Improved Dispersion: The modified fillers are more compatible with non-polar polymer matrices, leading to better dispersion and preventing the formation of aggregates that can compromise mechanical properties.

Enhanced Interfacial Adhesion: While this compound itself does not form chemical bonds with the polymer matrix (as it is a non-functional silane), it can improve interfacial adhesion through physical interactions like van der Waals forces and mechanical interlocking. nih.gov This can lead to improved stress transfer from the polymer matrix to the filler.

Reduced Moisture Sensitivity: The hydrophobic layer provided by this compound can protect the filler and the filler-polymer interface from moisture, which can degrade the performance of the composite over time.

Research in this area is exploring the use of this compound in a variety of polymer systems, including:

Thermoplastics and Thermosets: Enhancing the mechanical properties, such as tensile strength and modulus, of common polymers by incorporating this compound-modified fillers.

Elastomers: Improving the reinforcement of elastomers for applications requiring high durability and wear resistance.

Coatings and Adhesives: Using this compound as an adhesion promoter to improve the bonding between organic coatings and inorganic substrates.

Q & A

Q. What are the critical physicochemical properties of Nonyltrichlorosilane for experimental design?

this compound (CAS 5283-67-0) is a moisture-sensitive organosilane with a molecular weight of 289.76 g/mol. Key properties include its boiling point (~250°C), hydrolytic reactivity, and solubility in non-polar solvents. Researchers should consult databases like NIST Chemistry WebBook for validated spectral data (e.g., IR, NMR) and thermodynamic parameters. Handling requires inert atmospheres (argon/nitrogen) and anhydrous conditions to prevent hydrolysis .

Q. What safety protocols must be followed when handling this compound in laboratories?

Use neoprene gloves, chemical-resistant goggles, and fume hoods to avoid dermal/ocular exposure and inhalation of HCl fumes (generated upon hydrolysis). Store in sealed containers under nitrogen, and dispose of waste via approved hazardous waste facilities. Emergency response guidelines (ERG 156) classify it as corrosive (UN 1800) .

Q. How should researchers characterize the purity of this compound?

Employ gas chromatography-mass spectrometry (GC-MS) for volatile impurities, nuclear magnetic resonance (NMR) for structural confirmation, and Karl Fischer titration to quantify residual moisture. Cross-reference with elemental analysis (C, H, Cl) for stoichiometric validation .

Advanced Research Questions

Q. How can synthesis protocols for this compound derivatives minimize hydrolysis during functionalization?

Optimize reaction conditions by using Schlenk lines, molecular sieves, and anhydrous solvents (e.g., toluene, hexane). Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR. For surface grafting, substrate pre-treatment with ozone or plasma enhances silane adhesion .

Q. What strategies resolve contradictions in spectroscopic data for this compound reaction products?

Discrepancies in NMR or FTIR spectra may arise from incomplete hydrolysis, side reactions, or solvent residues. Validate results using complementary techniques: X-ray photoelectron spectroscopy (XPS) for surface composition, atomic force microscopy (AFM) for monolayer uniformity, and contact angle measurements for hydrophobicity trends .

Q. How does alkyl chain length in trichlorosilanes affect self-assembly kinetics on oxide substrates?

Compared to octyl- or decyltrichlorosilanes, this compound’s intermediate chain length balances diffusion rates and van der Waals interactions. Use quartz crystal microbalance (QCM) or ellipsometry to quantify adsorption kinetics. Longer chains may exhibit slower kinetics but higher packing density .

Q. What methodologies assess the environmental stability of this compound-modified surfaces?

Accelerated aging tests (e.g., exposure to UV, humidity, or saline solutions) coupled with XPS or AFM can evaluate degradation mechanisms. Compare with control samples functionalized with perfluorinated silanes for relative stability .

Q. How do trace water concentrations influence this compound polymerization in solution?

Conduct kinetic studies using dynamic light scattering (DLS) to monitor oligomer formation. Water concentrations >50 ppm trigger rapid polymerization, necessitating strict anhydrous protocols. Titration with Grignard reagents can quantify active Si-Cl bonds .

Q. What role do catalytic additives play in this compound-mediated surface reactions?

Lewis acids (e.g., FeCl₃) or bases (e.g., pyridine) can modulate reaction rates and monolayer quality. Use in situ Raman spectroscopy to track silane condensation and optimize catalyst-to-silane ratios .

Q. How can computational models predict this compound adsorption behavior on heterogeneous substrates?

Molecular dynamics (MD) simulations with force fields (e.g., COMPASS) model silane-substrate interactions. Validate predictions with experimental data from AFM or grazing-incidence X-ray diffraction (GIXD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.